![molecular formula C8H16N2O B14479196 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol CAS No. 64930-01-4](/img/structure/B14479196.png)
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol typically involves the reaction of dimethylamine with a suitable alkyne precursor. One common method is the reaction of dimethylamine with but-3-yn-1-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various amines.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethan-1-ol
- But-3-yn-1-ylbenzene
- 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol
Uniqueness
2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is unique due to its combination of amine and alcohol functional groups, as well as its alkyne moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
64930-01-4 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)but-3-ynylamino]ethanol |
InChI |
InChI=1S/C8H16N2O/c1-4-8(10(2)3)7-9-5-6-11/h1,8-9,11H,5-7H2,2-3H3 |
InChI-Schlüssel |
DJIBPUPWZYWALJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CNCCO)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
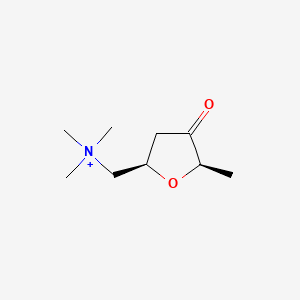
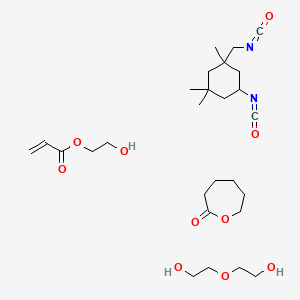
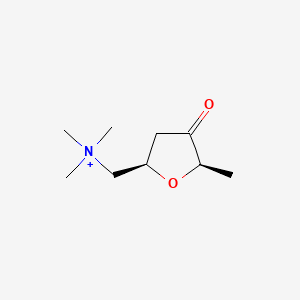
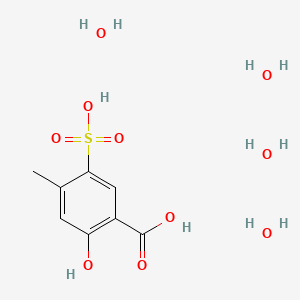
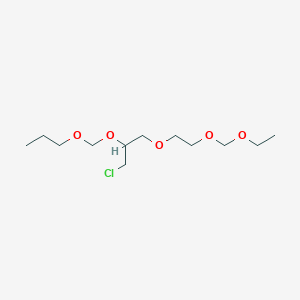

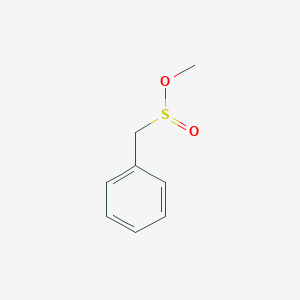
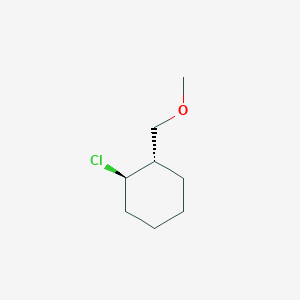
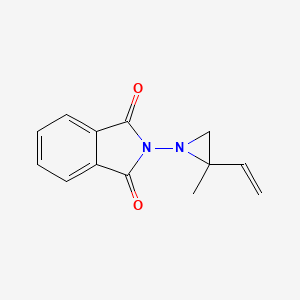

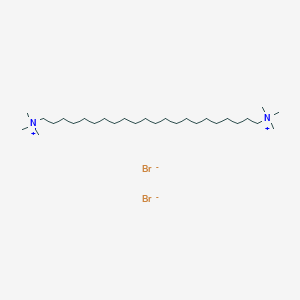
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
